![molecular formula C7H13NO3S B6151893 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione CAS No. 2171963-89-4](/img/no-structure.png)
8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione
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Overview
Description
8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione, also known as 8-oxa-1-thia-2-azaspiro[4.5]decane-1,1-dione, is an organic compound with a molecular formula of C8H14O2S. It is a colorless, viscous liquid that is slightly soluble in water and has a low boiling point. 8-oxa-1-thia-2-azaspiro[4.5]decane-1,1-dione is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione has a wide range of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for chemical reactions. Additionally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione has been used as a model compound in studies of the structure and reactivity of organic compounds.
Mechanism of Action
The mechanism of action of 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules to form new bonds. Additionally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione can act as an electron donor, donating electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione are not well understood. However, it is believed that the compound may have antioxidant and anti-inflammatory properties. Additionally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione in laboratory experiments is its low cost and ease of use. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione is highly toxic and should be handled with care.
Future Directions
In the future, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione could be used to develop new pharmaceuticals and agrochemicals, as well as to study the structure and reactivity of organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in biotechnology and medicine. Finally, 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione could be used to develop new synthetic methods for the synthesis of organic compounds.
Synthesis Methods
8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione can be synthesized by a variety of methods. The most common method is the reaction of thiophene-2-carboxaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium hydroxide, to form 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione-2-azaspiro[4.5]decane-1,1-dione. The reaction can also be catalyzed by a variety of acids, such as sulfuric acid and hydrochloric acid.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione involves the reaction of a cyclic amine with a cyclic ketone in the presence of an oxidizing agent to form the spirocyclic compound.", "Starting Materials": [ "Cyclic amine (e.g. piperidine)", "Cyclic ketone (e.g. cyclohexanone)", "Oxidizing agent (e.g. m-chloroperbenzoic acid)" ], "Reaction": [ "Step 1: The cyclic amine is reacted with the cyclic ketone in the presence of a Lewis acid catalyst (e.g. BF3) to form an iminium ion intermediate.", "Step 2: The iminium ion intermediate is oxidized using an oxidizing agent (e.g. m-chloroperbenzoic acid) to form the spirocyclic compound.", "Step 3: The spirocyclic compound is isolated and purified using standard techniques (e.g. column chromatography)." ] } | |
CAS RN |
2171963-89-4 |
Product Name |
8-oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione |
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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